(E)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide
Description
(E)-N-(3-(2-Ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide is a structurally complex small molecule featuring a benzo[d]thiazole core fused with a pyrazole-carboxamide moiety. Key functional groups include a sulfamoyl substituent at position 6 of the benzothiazole ring and a 2-ethoxyethyl group at position 2. These groups likely influence its physicochemical properties, such as solubility and bioavailability, and its biological interactions, particularly in targeting enzymes or receptors associated with inflammation or oncology . The (E)-configuration of the imine bond (ylidene) is critical for maintaining its planar geometry, which may enhance binding affinity to biological targets .
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2,4-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4S2/c1-4-26-8-7-22-13-6-5-12(28(18,24)25)9-14(13)27-17(22)20-16(23)15-11(2)10-19-21(15)3/h5-6,9-10H,4,7-8H2,1-3H3,(H2,18,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARYAYPIXNZXLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C=NN3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide is a synthetic compound with potential therapeutic applications. This article explores its biological activities, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic implications.
The compound has the following chemical characteristics:
- Molecular Formula : C18H23N5O4S2
- Molecular Weight : 437.5 g/mol
- CAS Number : 1173497-02-3
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that it may act as an acetylcholinesterase inhibitor, which is significant for neuroprotective effects similar to other thiazole-containing compounds .
- Anti-inflammatory Properties : Research indicates that derivatives of pyrazole exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .
- Antimicrobial Activity : Certain pyrazole derivatives have shown promising results against various bacterial strains, indicating potential applications in treating infections .
Biological Activity Data
Case Studies
- Anti-inflammatory Effects : In a study comparing various pyrazole derivatives, it was found that compounds similar to (E)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide inhibited TNF-α and IL-6 effectively, with some compounds achieving up to 85% inhibition compared to standard drugs like dexamethasone .
- Antimicrobial Properties : A series of pyrazole derivatives were tested against bacterial strains including E. coli and S. aureus, demonstrating significant antimicrobial activity. The presence of specific functional groups was noted to enhance this activity .
- Cytotoxicity Studies : Related compounds have been evaluated for their cytotoxic effects on cancer cell lines, showing promising results in inducing apoptosis in glioma cells, suggesting potential for further development in oncology .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Its structural characteristics allow it to interact with specific molecular targets involved in cancer cell proliferation and survival. For instance, compounds with similar structures have been shown to exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study published in Cancer Letters demonstrated that related thiazole derivatives inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The findings suggest that (E)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide could exhibit similar effects, warranting further investigation into its anticancer properties.
Antimicrobial and Antifungal Properties
The compound has also shown promise as an antimicrobial and antifungal agent. Its sulfonamide moiety is known for its ability to inhibit bacterial growth by targeting key enzymes involved in bacterial metabolism.
Data Table: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Sulfamethoxazole | E. coli | 32 µg/mL |
| (E)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene) | S. aureus | 16 µg/mL |
| Fluconazole | C. albicans | 8 µg/mL |
This table illustrates that compounds with similar structures have been effective against various microbial strains, indicating that (E)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide may possess comparable efficacy.
Photodynamic Therapy Application
Photodynamic therapy (PDT) utilizes light-sensitive compounds to produce reactive oxygen species upon light activation, leading to targeted cell destruction. The unique structure of this compound suggests it could serve as a photosensitizer in PDT protocols.
Case Study:
In a study focusing on thiazole derivatives for PDT, researchers found that certain compounds effectively generated singlet oxygen upon irradiation with specific wavelengths of light. This characteristic makes them suitable candidates for further development as therapeutic agents in treating localized tumors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with other thiazole- and pyrazole-based derivatives, but its unique substituents differentiate its activity and stability. Below is a comparative analysis:
Key Observations :
- The sulfamoyl group in the target compound improves water solubility compared to ester or carbamate derivatives, which are prone to hydrolysis or exhibit higher lipophilicity .
- The 2-ethoxyethyl chain may reduce metabolic degradation compared to shorter alkyl chains (e.g., ethyl in ), extending in vivo half-life .
Spectroscopic and Crystallographic Comparisons
NMR profiling (as in ) reveals distinct chemical environments for the target compound’s substituents:
- Region A (protons near sulfamoyl) : Downfield shifts (~δ 8.1–8.5 ppm) due to electron-withdrawing effects of the sulfamoyl group.
- Region B (ethoxyethyl protons) : Upfield shifts (~δ 1.2–3.7 ppm) from shielding by the ethoxy oxygen .
Comparatively, triazole-thiones () exhibit characteristic thione sulfur-induced deshielding (~δ 160–170 ppm in ¹³C NMR) and hydrogen-bonded networks in crystallography .
Q & A
Q. What synthetic strategies are commonly employed for synthesizing this compound, and how can reaction conditions be standardized?
The synthesis involves multi-step organic reactions, including cyclization of benzo[d]thiazole precursors with pyrazole-carboxamide derivatives. Key steps include:
- Cyclization in polar aprotic solvents (e.g., DMF) with iodine and triethylamine to form the thiazole core .
- Reflux conditions (e.g., acetonitrile, 1–3 minutes) for intermediate formation, followed by purification via column chromatography . Standardization requires monitoring reaction progress using TLC and optimizing parameters (temperature, solvent) via iterative testing .
Q. Which spectroscopic and chromatographic techniques are critical for structural validation?
Essential methods include:
Q. What preliminary biological assays are recommended for evaluating this compound’s activity?
Initial screening should focus on:
- Enzyme inhibition assays : Target enzymes relevant to the compound’s sulfamoyl group (e.g., carbonic anhydrase) .
- Cell viability assays : Use cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity via MTT or resazurin-based methods .
Advanced Research Questions
Q. How can quantum chemical calculations and AI-driven models optimize reaction pathways?
- Reaction path searches : Use density functional theory (DFT) to predict transition states and intermediates, reducing trial-and-error experimentation .
- AI integration : Implement COMSOL Multiphysics or similar platforms for real-time parameter optimization (e.g., solvent selection, catalyst loading) . Example: A feedback loop combining computational predictions (activation energies) with experimental validation can narrow optimal conditions .
Q. How to resolve contradictions in biological activity data across different assay systems?
Contradictions (e.g., high in vitro potency but low in vivo efficacy) require:
- Orthogonal assays : Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and bioavailability to identify degradation pathways .
Q. What advanced experimental designs (e.g., DoE) improve synthesis scalability?
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, molar ratios, catalysts). For example, a 2^3 factorial design can identify critical factors affecting yield .
- Response Surface Methodology (RSM) : Optimize non-linear relationships (e.g., solvent polarity vs. reaction rate) to maximize yield and minimize byproducts .
Q. How can researchers elucidate the compound’s mechanism of action at the molecular level?
- Molecular docking : Predict binding modes to biological targets (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite .
- Kinetic studies : Measure inhibition constants (Ki) via stopped-flow spectroscopy or fluorescence polarization .
- Isotopic labeling : Use 13C/15N-labeled analogs to track metabolic pathways via NMR or MS .
Q. What strategies validate computational predictions of reactivity or bioactivity?
- Synthetic validation : Compare predicted intermediates (e.g., via DFT) with experimentally isolated products .
- Mutagenesis studies : If targeting enzymes, validate docking poses by mutating predicted binding residues and measuring activity shifts .
Methodological Resources
- Training : Courses like CHEM/IBiS 416 Practical Training in Chemical Biology Methods & Experimental Design provide hands-on guidance for assay development and data interpretation .
- Data tools : Leverage AI platforms for automated data analysis (e.g., reaction yield prediction, spectral deconvolution) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
